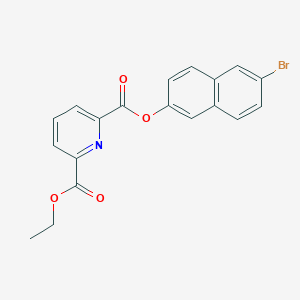

2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate

Description

Properties

IUPAC Name |

6-O-(6-bromonaphthalen-2-yl) 2-O-ethyl pyridine-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO4/c1-2-24-18(22)16-4-3-5-17(21-16)19(23)25-15-9-7-12-10-14(20)8-6-13(12)11-15/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKORASRTOUCSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate typically involves a series of chemical reactions. One common method is the acylation of 2-bromonaphthalene with ethyl pyridine-2,6-dicarboxylate in the presence of a catalyst. The reaction conditions often include heating the reactants in the presence of a strong acid, such as sulfuric acid, to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various therapeutic areas:

- Anticancer Activity: Studies have indicated that derivatives of pyridine and naphthalene exhibit selective cytotoxicity towards cancer cells. For instance, research has demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties: The presence of the naphthalene ring is associated with significant antimicrobial activity. Compounds structurally related to 2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| Compound C | Pseudomonas aeruginosa | 0.75 µg/mL |

Material Science

The compound's unique structure allows for its use in developing new materials:

- Fluorescent Probes: The incorporation of the naphthalene moiety into fluorescent probes has been explored for applications in bioimaging and cellular staining. The compound can serve as a biocompatible chromophore for visualizing cellular processes .

Organic Synthesis

The compound can act as an intermediate in synthetic pathways to create more complex molecules:

- Synthesis of Novel Derivatives: The bromine atom on the naphthalene ring allows for further functionalization through nucleophilic substitution reactions, enabling the synthesis of a variety of derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of several derivatives based on the structure of 2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate against human breast cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Objective: Assess anticancer effects

Findings: Significant inhibition of cancer cell proliferation at low concentrations

Implications: Potential development of new anticancer agents

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds against biofilm-forming bacteria. The results showed that these compounds could reduce biofilm formation by up to 80% at sub-MIC concentrations, highlighting their potential as anti-biofilm agents.

Objective: Evaluate anti-biofilm activity

Findings: Significant reduction in biofilm formation

Implications: Potential use in treating chronic infections caused by biofilms

Mechanism of Action

The mechanism of action of 2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyridine-2,6-dicarboxylate derivatives exhibit diverse substituents that significantly alter their properties:

- Dimethyl pyridine-2,6-dicarboxylate (CAS 5453-67-8): A simple ester with methyl groups, widely used as a precursor in polymer synthesis (e.g., azeotropic condensation with diols to form polyesters) . Its molecular weight (195.17 g/mol) is lower than the target compound due to the absence of bromonaphthalene.

- L2-10 (6-O-[3-chloro-4-(6-methoxycarbonylpyridine-2-carbonyl)oxyphenyl] 2-O-methyl pyridine-2,6-dicarboxylate) : Contains a chloro-phenyl and methoxycarbonyl group, demonstrating antimicrobial activity against Mycobacterium tuberculosis (MIC = 13.6 µM) .

- DVDPA (dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate) : A vinyl-linked dimer synthesized via base-mediated elimination, highlighting the role of conjugation in electronic properties .

Key Differences in the Target Compound :

- The bromonaphthalene group increases molecular weight and aromaticity, likely enhancing π-π stacking interactions in solid-state structures.

- The ethyl ester balance between lipophilicity and reactivity compared to methyl (less stable to hydrolysis) or pentyl (more lipophilic) esters.

Physicochemical Properties

- Thermal Stability : While the target compound’s thermal data are unavailable, Co(II) pyridine-2,6-dicarboxylate complexes decompose in stages (70–480°C), with ligand loss occurring above 360°C . Bromine’s presence may lower decomposition temperatures due to weaker C-Br bonds.

- Solubility : Bromonaphthalene’s hydrophobicity likely reduces aqueous solubility compared to dimethyl or hydroxylmethyl derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on existing literature.

The molecular formula of 2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate is with a molecular weight of approximately 384.25 g/mol. The structure features a bromonaphthalene moiety and a pyridine ring with two carboxylate groups, which may contribute to its biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-(6-bromonaphthalen-2-yl) derivatives exhibit significant antimicrobial activity. For instance, derivatives targeting the FtsZ protein in Streptococcus pneumoniae have shown promise as narrow-spectrum antibiotics. These compounds inhibit bacterial cell division by disrupting the function of FtsZ, a crucial protein for bacterial cytokinesis .

Anticancer Activity

The structural features of naphthalene and pyridine derivatives suggest potential anticancer properties. Research indicates that certain naphthalene-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

Case Study 1: Antibacterial Activity

A study focused on the synthesis and evaluation of naphthalene derivatives revealed that certain compounds demonstrated selective antibacterial activity against S. pneumoniae. The mechanism involved the inhibition of FtsZ, leading to cell division arrest. This highlights the potential for developing new antibacterial agents based on the structure of 2-(6-bromonaphthalen-2-yl) derivatives .

Case Study 2: Anticancer Mechanisms

Another investigation into naphthalene derivatives found that they could effectively inhibit tumor growth in vitro and in vivo models. The study reported that these compounds triggered apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential, suggesting a multifaceted approach to combating cancer .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H18BrN1O4 |

| Molecular Weight | 384.25 g/mol |

| Antimicrobial Activity | Yes (against S. pneumoniae) |

| Anticancer Activity | Yes (inducing apoptosis) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.